ethyl 3-(4-chlorophenyl)-4-oxo-5-(3,4,5-triethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851950-38-4
Cat. No.: VC4614808
Molecular Formula: C28H28ClN3O7S
Molecular Weight: 586.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851950-38-4 |
|---|---|
| Molecular Formula | C28H28ClN3O7S |
| Molecular Weight | 586.06 |
| IUPAC Name | ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C28H28ClN3O7S/c1-5-36-20-13-16(14-21(37-6-2)24(20)38-7-3)25(33)30-26-22-19(15-40-26)23(28(35)39-8-4)31-32(27(22)34)18-11-9-17(29)10-12-18/h9-15H,5-8H2,1-4H3,(H,30,33) |
| Standard InChI Key | DQXQDKUSDNIRSY-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC |
Introduction
Synthesis
The synthesis of this compound likely involves a multistep process due to its structural complexity. A general synthetic route may include:
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Formation of the Thieno[3,4-d]pyridazine Core:
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Condensation of a thiophene derivative with hydrazine or its derivatives to form the pyridazine ring.
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Introduction of Substituents:
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The 4-chlorophenyl group can be introduced via electrophilic substitution or coupling reactions.
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The triethoxybenzamido group may be added through an amide bond formation using a triethoxybenzoic acid derivative and a coupling agent like DCC (dicyclohexylcarbodiimide).
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Esterification:
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The carboxylic acid group on the pyridazine ring can be esterified with ethanol under acidic conditions.
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Each step would require purification (e.g., recrystallization or chromatography) and characterization using techniques like NMR and mass spectrometry.
Analytical Characterization
To confirm the identity and purity of the compound, the following methods are typically employed:
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Nuclear Magnetic Resonance (NMR):
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H NMR and C NMR spectra to identify hydrogen and carbon environments.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To confirm functional groups such as C=O (ketone), C-O-C (ether), and N-H (amide).
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X-Ray Crystallography:
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For structural confirmation if single crystals are available.
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Potential Applications
Compounds with thieno[3,4-d]pyridazine scaffolds have shown promise in various fields:
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Pharmaceuticals:
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Potential as anti-inflammatory agents due to amide and aromatic functionalities.
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Possible kinase inhibitors targeting cancer pathways.
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Agriculture:
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Derivatives of similar structures have been explored as herbicides or fungicides.
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Material Science:
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The presence of electron-rich groups may enable applications in organic electronics or as ligands in coordination chemistry.
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